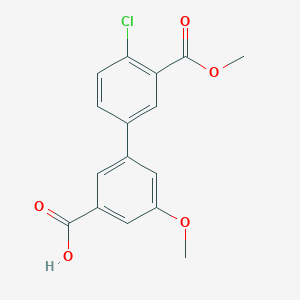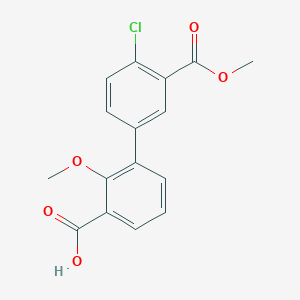
3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% (3-(4-Cl-3-MCP)-5-MBA-95%) is an organic compound used in the synthesis of many different compounds. It has been used in a variety of scientific research applications, including drug development, enzymology, and biochemistry. This compound has a variety of biochemical and physiological effects, and can be used in laboratory experiments with both advantages and limitations.
Wissenschaftliche Forschungsanwendungen
3-(4-Cl-3-MCP)-5-MBA-95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various drugs, including anticonvulsants, anti-inflammatory drugs, and antipsychotics. It has also been used in enzymology and biochemistry research, as it is a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2).
Wirkmechanismus
The mechanism of action of 3-(4-Cl-3-MCP)-5-MBA-95% is not yet fully understood. However, it is thought to act as an inhibitor of several enzymes, including COX-2, by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This leads to a decrease in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
3-(4-Cl-3-MCP)-5-MBA-95% has a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been shown to inhibit the activity of several enzymes, including COX-2, and may have a role in modulating the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(4-Cl-3-MCP)-5-MBA-95% in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is a potent inhibitor of several enzymes, making it useful for studying the effects of enzyme inhibition. However, it is also toxic and can be difficult to handle in the laboratory, so it should be used with caution.
Zukünftige Richtungen
The use of 3-(4-Cl-3-MCP)-5-MBA-95% in scientific research is still in its early stages. There are many potential future directions for research, including the development of new drugs using this compound as an intermediate, further studies on its mechanism of action and biochemical and physiological effects, and the exploration of new applications for this compound. Additionally, further research is needed to better understand the safety and toxicity of this compound.
Synthesemethoden
3-(4-Cl-3-MCP)-5-MBA-95% is synthesized using a multi-step process. The first step involves reacting 4-chloro-3-methoxycarbonylphenyl-5-methoxybenzoic acid (4-Cl-3-MCP-5-MBA) with sodium hydroxide to form sodium 4-chloro-3-methoxycarbonylphenyl-5-methoxybenzoate (Na-4-Cl-3-MCP-5-MBA). This is then reacted with hydrochloric acid in the presence of a catalytic amount of sulfuric acid, forming 3-(4-Cl-3-MCP)-5-MBA-95%.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-12-6-10(5-11(7-12)15(18)19)9-3-4-14(17)13(8-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZPRRLSWUSWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692045 |
Source


|
| Record name | 4'-Chloro-5-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261935-84-5 |
Source


|
| Record name | 4'-Chloro-5-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














